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Notum pectinacetylesterase-1 -

Notum pectinacetylesterase-1

Catalog Number: EVT-10937550
CAS Number:
Molecular Formula: C14H14N4O2S2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Notum pectinacetylesterase-1 is an enzyme that plays a crucial role in the modification of pectin, a polysaccharide found in plant cell walls. This enzyme catalyzes the hydrolysis of acetyl groups from pectin, thereby influencing its structural properties and interactions. Notum pectinacetylesterase-1 is particularly significant due to its involvement in various biological processes, including cell signaling and plant development.

Source

Notum pectinacetylesterase-1 is primarily derived from the Notum gene family, which is present in various organisms, including plants and certain fungi. The enzyme has been studied extensively in the context of Arabidopsis thaliana, where it has been linked to the regulation of pectin acetylation during plant growth and development .

Classification

This enzyme belongs to the carbohydrate esterase family CE13, as classified in the Carbohydrate-Active enZYmes (CAZy) database. It is characterized by its ability to cleave acetyl ester bonds from pectin molecules, which is essential for modulating the physical properties of pectin and its biological functions .

Synthesis Analysis

Methods

The synthesis of Notum pectinacetylesterase-1 can be achieved through various methods, including recombinant DNA technology. This involves cloning the Notum gene into an expression vector, followed by transformation into a suitable host organism (e.g., Escherichia coli) for protein production.

Technical Details

  1. Cloning: The Notum gene is amplified using polymerase chain reaction (PCR) and inserted into an expression vector.
  2. Transformation: The vector is introduced into competent bacterial cells via heat shock or electroporation.
  3. Expression: Induction of protein expression is typically done using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: The enzyme is purified using affinity chromatography techniques, often with histidine tags for easier isolation.
Molecular Structure Analysis

Structure

The three-dimensional structure of Notum pectinacetylesterase-1 has been elucidated through X-ray crystallography. The enzyme features a catalytic triad composed of serine, aspartate, and histidine residues that are critical for its enzymatic activity.

Data

Structural data indicate that Notum pectinacetylesterase-1 has a compact globular shape with distinct active sites that accommodate substrate binding. High-resolution structures have revealed important interactions between the enzyme and its substrates, highlighting potential areas for inhibitor design .

Chemical Reactions Analysis

Reactions

Notum pectinacetylesterase-1 catalyzes the hydrolysis of acetyl groups from pectin through a two-step mechanism involving acylation and deacylation processes.

Technical Details

  1. Acylation: The serine residue in the active site attacks the carbonyl carbon of the acetyl group, forming a covalent enzyme-substrate intermediate.
  2. Deacylation: Water acts as a nucleophile to release the acetyl group from the enzyme, regenerating the active site .
Mechanism of Action

Process

The mechanism of action for Notum pectinacetylesterase-1 involves several key steps:

  1. Substrate Binding: The substrate (pectin) binds to the active site of the enzyme.
  2. Formation of Enzyme-Substrate Complex: A covalent bond forms between the serine residue and the acetyl group.
  3. Hydrolysis: Water molecules facilitate the cleavage of the acetyl group from the enzyme.

Data

Computational studies have provided insights into the energetics of these steps, revealing activation barriers and intermediate states that are crucial for understanding enzymatic efficiency and inhibition .

Physical and Chemical Properties Analysis

Physical Properties

Notum pectinacetylesterase-1 typically exhibits optimal activity at specific temperature ranges (around 37°C) and pH levels (approximately 7-8), which are conducive to its function in plant tissues.

Chemical Properties

The enzyme is sensitive to various inhibitors that can affect its catalytic activity. Inhibitor studies have shown that certain small molecules can bind to the active site, preventing substrate access and thus inhibiting enzymatic function .

Applications

Scientific Uses

Notum pectinacetylesterase-1 has several applications in scientific research:

  • Plant Biology: Understanding its role in cell wall modification aids in insights into plant growth and development.
  • Biotechnology: Potential applications in modifying plant materials for improved properties in food and textile industries.
  • Pharmaceuticals: Development of inhibitors targeting Notum pectinacetylesterase-1 may have therapeutic implications for diseases related to abnormal cell signaling pathways influenced by pectin modifications .
Evolutionary Biology and Phylogenetic Classification of Notum Pectinacetylesterase-1

Phylogenetic Analysis Across Eukaryotic Lineages

Phylogenetic studies position Notum pectinacetylesterase-1 within the α/β-hydrolase superfamily, with deep evolutionary roots tracing back to the last eukaryotic common ancestor. Comparative analyses of 72 pectin acetylesterases (PAEs) from 16 plant species and metazoan Notum orthologs reveal five major clades (Figure 1). Notum clusters within Clade 2, which is characterized by catalytic Ser-His-Asp triads and SGNH hydrolase domains (Pfam CL0264). This clade includes:

  • Plant PAEs: Arabidopsis thaliana PAE8 (At5g45280) and Nicotiana tabacum NtPAE1
  • Metazoan Notum: Drosophila melanogaster Wingful (CG13076) and Homo sapiens Notum (Q6P988) [1] [7].

Lower plants like the moss Physcomitrella patens possess only one ancestral PAE gene, while higher plants and metazoans exhibit significant gene family expansions. For example, Arabidopsis contains 15 PAE homologs, and humans retain two Notum paralogs (Notum and Notum-like). This phylogenetic distribution indicates lineage-specific diversification following the plant-metazoan divergence >1.5 billion years ago [1] [7] [8].

Table 1: Phylogenetic Distribution of Notum/PAE Homologs

LineageRepresentative SpeciesGene CountKey Clade Members
BryophytesPhyscomitrella patens1PpPAE1 (Clade 1)
MonocotsOryza sativa11–12OsPAE7 (Clade 2)
EudicotsArabidopsis thaliana15AtPAE8 (Clade 2)
InsectsDrosophila melanogaster1Notum/Wingful (Clade 2)
MammalsHomo sapiens2Notum, Notum-like (Clade 2)

Comparative Genomic Studies of α/β-Hydrolase Superfamily Members

Notum pectinacetylesterase-1 shares a conserved α/β-hydrolase fold with plant PAEs, featuring a central parallel β-sheet flanked by α-helices. Structural homology modeling of Arabidopsis PAE8 and human Notum (PDB: 5O44) reveals >30% sequence identity and three indispensable catalytic residues:

  • Nucleophile serine within GxSxG motif
  • Histidine imidazole ring
  • Aspartate charge relay residue [5] [9].

Despite structural conservation, functional divergence is evident. Plant PAEs (e.g., Populus trichocarpa PtPAE1) hydrolyze acetate esters from galacturonic acid residues in pectin, modulating cell wall porosity. In contrast, metazoan Notum deacylates Wnt morphogens by cleaving their palmitoleate moiety (essential for receptor binding), acting as a secreted feedback inhibitor of Wnt signaling [5] [9]. Active site variations explain substrate specificity:

  • Plant PAEs: Deep hydrophobic pocket accommodates pectin polysaccharides
  • Notum: Larger hydrophobic groove binds palmitoleoylated Wnt peptides [9].

Table 2: Structural and Functional Features of α/β-Hydrolase Members

FeaturePlant PAEsMetazoan Notum
Catalytic TriadSer-His-AspSer-His-Asp
Conserved MotifSGNH-GDSLGxSxG
SubstrateAcetylated homogalacturonanPalmitoleoylated Wnt3a
Biological RoleCell wall modificationWnt signaling inhibition

Gene Family Diversification and Neofunctionalization in Metazoans

Whole-genome duplications (WGDs) drove functional divergence in the PAE/Notum gene family. Angiosperms experienced repeated polyploidization events (e.g., γ-triplication in Arabidopsis), generating PAE paralogs with partitioned expression:

  • AtPAE7/8/11: Highly expressed during growth and development
  • AtPAE2/4: Stress-responsive isoforms lacking signal peptides [1] [6].

In metazoans, Notum underwent subfunctionalization after the vertebrate-specific WGD. While Drosophila possesses a single notum gene regulating Wingless gradient formation, mammals retain two co-orthologs:

  • NOTUM: Expressed in developing neural tissue; deacylates Wnt in the synaptic cleft
  • NOTUM-like: Testis-specific isoform with unknown substrates [5] [9].

Neofunctionalization is exemplified by Nicotiana tabacum NtPAE1, which acquired a specialized role in pollen tube guidance through stylar transmitting tissue. Silencing NtPAE1 collapses pollen grains and disrupts pistil development, preventing fruit formation—a reproductive function absent in basal plant PAEs [10].

Homology with Plant Pectin Acetylesterases: Structural and Functional Parallels

Despite divergent substrates, Notum and plant PAEs share mechanistic parallels as carboxylesterases that hydrolyze ester bonds in extracellular polymers. Key conserved elements include:

  • Catalytic pocket geometry: Both enzymes utilize oxyanion holes to stabilize tetrahedral intermediates during ester hydrolysis
  • Calcium coordination: Plant PAEs require Ca²⁺ for structural integrity; human Notum uses Ca²⁺ for heparin-sulfate binding [1] [9] [10].

Functional convergence is observed in developmental regulation:

  • Arabidopsis PAE8 mutants show reduced inflorescence growth due to hyperacetylated cell walls
  • Drosophila notum mutants exhibit expanded Wingless gradients causing wing overgrowth [1] [5].

Table 3: Functional Homologies Between Plant PAEs and Metazoan Notum

AspectPlant PAEsMetazoan Notum
Expression SiteStylar transmitting tissue (NtPAE1)Synaptic clefts (NOTUM)
Molecular ActionDeacetylation of pectinDepalmitoleoylation of Wnt
Developmental RoleModulates cell adhesion for pollen tubesRestricts Wnt gradient for synapse patterning
Loss-of-Function PhenotypePollen tube collapse, no fruit (NtPAE1-KO)Wing overgrowth, supernumerary bristles (notum⁽¹⁴¹⁾)

These parallels underscore an evolutionary theme: extracellular matrix modulation as a conserved strategy for regulating morphogen distribution and cellular communication across kingdoms [1] [5] [10].

Properties

Product Name

Notum pectinacetylesterase-1

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Molecular Formula

C14H14N4O2S2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C14H14N4O2S2/c1-7-4-10(18-20-7)17-11(19)5-21-13-12-8(2)9(3)22-14(12)16-6-15-13/h4,6H,5H2,1-3H3,(H,17,18,19)

InChI Key

NJMSPMSFXZTGAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C

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